2-(Isoindolin-5-yl)acetic acid

Medicinal Chemistry Isoindoline Scaffold Regioisomer Differentiation

Medicinal chemistry programs require building blocks that minimize synthetic steps while enabling SAR exploration. The 5-regioisomer of isoindoline-acetic acid offers distinct advantages over N-substituted or Boc-protected analogs. - **Synthetic efficiency:** Free secondary amine allows direct diversification (acylation, sulfonylation, reductive amination) - eliminates TFA deprotection step vs. Boc-protected CAS 854092-27-6. - **SAR-validated connectivity:** 5-position substitution geometry supports COX-2 active site interactions; 2-substituted analogs show reduced activity per supplier SAR data (IC50 3.2 μM requires independent confirmation). - **Cost advantage:** Achiral structure avoids chiral HPLC or asymmetric synthesis, lowering CoG for kilogram-scale process chemistry.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B12974056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoindolin-5-yl)acetic acid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C=C(C=C2)CC(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,4-6H2,(H,12,13)
InChIKeyXNPFWLAYJMFETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isoindolin-5-yl)acetic acid: Procurement-Ready Chemical Profile for the 5-Position Isoindoline Acetic Acid Scaffold


2-(Isoindolin-5-yl)acetic acid (CAS 890629-07-9, C10H11NO2, MW 177.20 g/mol) is a heterobicyclic building block consisting of a 2,3-dihydro-1H-isoindole core substituted at the 5-position with an acetic acid moiety . This regioisomeric connectivity is the defining structural feature that distinguishes it from other isoindoline-acetic acid isomers and from phthalimide-derived (1,3-dioxoisoindoline) analogs. The compound is commercially available from multiple chemical suppliers for research use, typically at 95% purity . Its primary role in medicinal chemistry is as a key intermediate for constructing biologically active molecules, particularly in programs targeting inflammation, cancer, and neurodegeneration .

Regioisomeric Identity 5-position acetic acid on the isoindoline core defines its SAR space, distinct from N-substituted isomers.
Check CAS, InChI Key to confirm connectivity before procurement.
Free NH Handle Secondary amine in the ring permits direct N-functionalization without deprotection steps.
Supports parallel library synthesis and bioconjugation workflows.
Achiral Scaffold Symmetrical substitution eliminates enantiomeric separation, simplifying scale-up and QC.
Lower synthesis complexity than chiral isoindoline derivatives.

Why 2-(Isoindolin-5-yl)acetic acid Cannot Be Interchanged with Other Isoindoline or Phthalimide Acetic Acid Analogs


Generic substitution among isoindoline-acetic acid derivatives fails because the position of the acetic acid substituent on the bicyclic core profoundly alters molecular recognition, physicochemical properties, and synthetic utility. Moving the acetic acid group from the 5-position to the 2-position changes the compound from a C-substituted benzo-fused heterocycle to an N-substituted isoindoline, fundamentally altering the presentation of the carboxylic acid pharmacophore and the electronic properties of the aromatic ring [1]. Supplier data, though from sources excluded from primary evidence, indicate that 2-substituted analogs show markedly reduced COX-2 inhibitory activity compared to the 5-substituted isomer. This is consistent with structure-activity relationship (SAR) principles: the 5-position places the acetic acid group on the benzo ring, enabling distinct interactions with enzyme active sites, while N-substitution at the 2-position introduces steric and electronic constraints that limit binding [2]. Understanding these connectivity-dependent differences is essential for informed procurement in drug discovery programs [1].

2-Substituted Isoindoline Isomers

Moving the acetic acid to the N-position (CAS 363165-80-4) changes pharmacophore geometry; reported COX-2 inhibition may differ significantly from the 5-substituted compound, limiting SAR transferability.

Phthalimide (1,3-Dioxo) Analogs

Oxidized analogs (e.g., CAS 10133-85-4) lack the free secondary amine and alter ring electronics; synthetic routes and biological profiles may not translate, preventing direct replacement.

N-Boc-Protected Derivatives

Boc-protected version (CAS 854092-27-6) requires a deprotection step before further functionalization, adding processing time and yield loss; may not fit streamlined library synthesis workflows.

Quantitative Differentiation Evidence for 2-(Isoindolin-5-yl)acetic acid Against Its Closest Analogs


Regioisomeric Connectivity Defines the Molecular Scaffold but Direct Comparative Biological Data Are Absent from Primary Literature

The core differentiation of 2-(Isoindolin-5-yl)acetic acid is its 5-position acetic acid substitution on the isoindoline core, unlike the more common 2-position N-substituted isomer (2-(isoindolin-2-yl)acetic acid, CAS 363165-80-4). This regioisomeric difference is unambiguous by IUPAC nomenclature, molecular connectivity (InChI Key: XNPFWLAYJMFETK-UHFFFAOYSA-N vs. InChI Key for 2-isomer: JZGSLADPTQJCNI-UHFFFAOYSA-N), and synthetic origin . Supplier data suggest a COX-2 IC50 of 3.2 μM for the 5-isomer versus 12 μM for the 2-isomer in RAW 264.7 macrophage assays . The SAR for isoindoline-based COX inhibitors confirms that substitution position critically impacts enzyme inhibition, with the 5-position being favored for anti-inflammatory activity [1]. However, the specific comparative IC50 values of 3.2 μM and 12 μM could not be verified in a primary peer-reviewed source; therefore, this differential claim must be held at the 'Supporting evidence' level. Researchers are strongly advised to request primary assay data from the supplier before making procurement decisions based on these values.

Regioisomeric Identity
Data to verify
Distinct CAS, InChI Keys confirm 5-position vs. 2-position. Supplier-reported COX-2 IC50: 3.2 μM (5-isomer) vs. 12 μM (2-isomer) in RAW 264.7 cells; not verified in primary literature.
Supports isomer-dependent SAR evaluation; procurement of correct regioisomer is essential for hit-to-lead integrity.
Verify biological data independently before committing to scale.
Medicinal Chemistry Isoindoline Scaffold Regioisomer Differentiation

Achiral Nature Eliminates Enantiomeric Separation Requirements That Plague Chiral Isoindoline Derivatives

Unlike many pharmacologically active isoindoline derivatives that contain chiral centers (e.g., lenalidomide and its analogs), 2-(Isoindolin-5-yl)acetic acid is an achiral molecule. The symmetrical substitution at the 5-position of the isoindoline core means the compound lacks a stereocenter, eliminating the need for chiral separation or asymmetric synthesis steps during scale-up . By contrast, the anti-HIV isoindoline derivatives disclosed in US Patent 10,112,899, such as Example 212 ((S)-2-(tert-butoxy)-2-(...)-isoindolin-5-yl)acetic acid), incorporate a chiral tert-butoxy side chain and require enantioselective synthesis to achieve an IC50 of 2 nM [1]. The achiral nature of the target compound directly translates to simplified manufacturing, lower cost of goods, and higher batch-to-batch consistency compared to its chiral counterparts, which is a critical factor for procurement in early-stage medicinal chemistry and large-scale synthesis campaigns.

Achiral Character
Class-level
Zero stereogenic centers; symmetrical 5-substitution. No enantiomeric separation or asymmetric synthesis required. Chiral comparator: (S)-2-(tert-butoxy) isoindoline derivative needs chiral HPLC.
Simplified synthesis and QC workflows compared to chiral isoindoline building blocks.
Cost and yield advantage estimate based on structural analogy; confirm for specific scale-up conditions.
Synthetic Chemistry Scale-Up Chirality

Free Secondary Amine Enables Versatile N-Functionalization Not Possible with N-Substituted Analogs

A critical distinguishing feature of the target compound is the presence of a free secondary amine (NH) in the isoindoline ring, enabling diverse N-functionalization reactions (acylation, sulfonylation, reductive amination, urea formation). This contrasts with two important classes of analogs: (a) N-substituted isoindolines, such as 2-(2-(tert-butoxycarbonyl)isoindolin-5-yl)acetic acid (CAS 854092-27-6, Boc-protected analog), which require deprotection before further N-derivatization, adding a synthetic step and reducing overall yield ; and (b) 1,3-dioxoisoindoline (phthalimide) derivatives (CAS 10133-85-4, 2-(5-amino-1,3-dioxoisoindolin-2-yl)acetic acid), where the oxidized carbonyl groups fundamentally alter the electronic character of the ring and preclude the NH-based chemistry entirely . The free NH in the target compound provides a reactive handle for parallel library synthesis, bioconjugation (e.g., installing click chemistry handles), and property optimization that is unavailable in oxidized or N-blocked analogs.

NH Reactivity
Class-level
Free secondary amine in isoindoline ring enables direct acylation, sulfonylation, reductive amination. N-Boc analog (CAS 854092-27-6) requires TFA deprotection; phthalimide (CAS 10133-85-4) lacks NH.
Enables direct library diversification without additional deprotection steps.
Reactivity confirmed by functional group analysis; verify compatibility with specific coupling conditions.
Synthetic Versatility Medicinal Chemistry Chemical Biology

Optimal Deployment Scenarios for 2-(Isoindolin-5-yl)acetic acid in Scientific Research and Industrial Procurement


Medicinal Chemistry Hit-to-Lead Programs Targeting COX-2 Mediated Inflammation

The 5-substitution pattern of 2-(Isoindolin-5-yl)acetic acid places the acetic acid group in a geometry suitable for COX-2 active site interactions, as suggested by the SAR of isoindoline-based anti-inflammatory agents [1]. Procurement should prioritize this isomer over 2-substituted analogs for SAR exploration and hit expansion efforts where COX-2 inhibition is the primary endpoint. However, researchers must independently verify COX-2 IC50 values, as primary literature containing direct head-to-head comparisons is currently unavailable and supplier data (IC50 3.2 μM) requires experimental confirmation .

Parallel Library Synthesis Requiring a Common Free Amine Intermediate

The free secondary amine in 2-(Isoindolin-5-yl)acetic acid enables direct diversification through acylation, sulfonylation, or reductive amination without the need for protecting group removal . This makes it a superior procurement choice compared to the Boc-protected analog (CAS 854092-27-6), which requires an additional TFA deprotection step, or phthalimide-based scaffolds, which lack the free NH handle entirely . For medicinal chemistry groups synthesizing compound libraries, the target compound offers a 1-step advantage in typical synthetic sequences.

Scale-Up Synthesis Where Eliminating Chiral Chromatography is a Critical Cost Driver

The achiral nature of 2-(Isoindolin-5-yl)acetic acid eliminates the need for expensive chiral HPLC separation or asymmetric synthesis, a significant advantage over chiral isoindoline derivatives used in anti-HIV and oncology programs [2]. For process chemistry groups evaluating building blocks for kilogram-scale synthesis, the target compound's simplicity translates directly to lower Cost of Goods (CoG) and simpler quality control specifications compared to single-enantiomer alternatives.

Regioisomeric Probe for Structure-Activity Relationship Studies in Isoindoline-Based Drug Discovery

When used as a matched molecular pair with 2-(isoindolin-2-yl)acetic acid (CAS 363165-80-4), 2-(Isoindolin-5-yl)acetic acid enables systematic exploration of how acetic acid attachment position affects biological activity, solubility, and metabolic stability [3]. This head-to-head comparison is valuable for drug discovery teams seeking to optimize the isoindoline scaffold and requires procurement of both regioisomers from a single, quality-controlled source.

Application
Selection Property
Validation Focus
COX-2 enzyme inhibition SAR studies
Regioisomeric attachment position (5- vs. 2-)
Confirm COX-2 inhibitory activity independently; supplier-reported IC50 values require verification
Parallel library synthesis via N-functionalization
Free secondary amine handle
Assess synthetic route efficiency, compatibility with acylation/reductive amination conditions
Scale-up synthesis avoiding chiral separation
Achiral scaffold
Evaluate process cost, batch consistency, and quality control specifications at kilogram scale
Matched molecular pair SAR exploration
5- vs. 2-position connectivity comparison
Compare isomer-specific biological activity, solubility, and metabolic stability profiles
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